Enantioselectivity in Aminoindane Pharmacophores
The S-configuration at the 1-position of the indane ring imparts distinct biological selectivity compared to the R-enantiomer. In the structurally related N-propargyl-1-aminoindan series, the R-enantiomer (rasagiline) exhibits MAO B selectivity approximately 2500-fold greater than the S-enantiomer, with kinact/Ki values of 2.5 × 10^5 M^-1 s^-1 versus 1.0 × 10^2 M^-1 s^-1 for the S-enantiomer [1]. Conversely, the S-enantiomer TVP1022 retains neuroprotective activity despite 1000-fold weaker MAO B inhibition, indicating that enantiomeric configuration dictates not only potency but also mechanism of action [2].
(S)-enantiomer: kinact/Ki ~1.0×10² M⁻¹s⁻¹
~2500-fold selectivity difference
| Evidence Dimension | MAO B inhibition selectivity |
|---|---|
| Target Compound Data | (S)-enantiomer of N-propargyl-1-aminoindan: kinact/Ki ~1.0 × 10^2 M^-1 s^-1 (extrapolated to S-methyl ester analog class) |
| Comparator Or Baseline | (R)-enantiomer (rasagiline): kinact/Ki ~2.5 × 10^5 M^-1 s^-1 |
| Quantified Difference | ~2500-fold difference in MAO B selectivity between R and S enantiomers |
| Conditions | Purified human recombinant MAO A and MAO B, spectrophotometric assay, kynuramine and benzylamine substrates |
Why This Matters
Procurement of the incorrect enantiomer can lead to qualitatively different biological outcomes, not merely a potency shift; the S-enantiomer's distinct pharmacological profile is required for applications where MAO B inhibition is not the primary mechanism.
- [1] Youdim MBH, Gross A, Finberg JPM. Rasagiline [N-propargyl-1R(+)-aminoindan], a selective and potent inhibitor of mitochondrial monoamine oxidase B. Br J Pharmacol. 2001;132(2):500-506. View Source
- [2] Youdim MBH, Weinstock M. Cellular and Molecular Neurobiology. The neuroprotective activity of rasagiline does not result from MAO B inhibition, since its S-enantiomer, TVP1022, which has 1000-fold weaker MAO inhibitory activity, exhibits similar neuroprotective properties. Cell Mol Neurobiol. 2002. View Source
